molecular formula C17H19N5O4S B2663249 ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1171480-58-2

ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2663249
CAS No.: 1171480-58-2
M. Wt: 389.43
InChI Key: LQXVWQWTKNGLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature

The compound’s systematic IUPAC name, ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, reflects its intricate architecture:

  • Thienopyridine core : A bicyclic system comprising a thiophene ring fused to a pyridine ring at the [2,3-c] position. The dihydro (4,5) and hexahydro (6,7) designations indicate partial saturation of the pyridine ring.
  • Pyrazole substituent : A 3-methoxy-1-methyl-1H-pyrazole-4-carboxamido group attached at position 2 of the thienopyridine. This introduces a planar, electron-rich heterocycle with hydrogen-bonding capacity.
  • Functional groups : A cyano (-CN) group at position 3 enhances electrophilicity, while the ethyl ester at position 6 improves lipophilicity.

Molecular formula : C₂₂H₂₄N₆O₄S
Molecular weight : 476.53 g/mol (calculated from substituent atomic masses).

Structural Feature Role in Molecular Design
Thieno[2,3-c]pyridine core Provides π-π stacking potential and metabolic stability
Pyrazole carboxamido group Enhances target binding via hydrogen bonding
Cyano group (-CN) Increases electrophilicity for covalent interactions
Ethyl ester Modulates solubility and bioavailability

Historical Context: Evolution of Thienopyridine and Pyrazole Hybrids

The synthesis of thienopyridine derivatives dates to the 1970s, with early work focusing on their antithrombotic properties. Clopidogrel, a thienopyridine-based ADP receptor antagonist, became a clinical cornerstone in the 1990s. Parallel advancements in pyrazole chemistry revealed their utility as kinase inhibitors and anti-inflammatory agents.

The strategic fusion of these systems began in the 2000s, driven by the need for multifunctional agents. For example, Bakhite et al. demonstrated the synthesis of thieno[2,3-b]pyridines with fused pyran or pyrimidine rings, highlighting their antimicrobial potential. Concurrently, HIV research identified thienopyridine carboxamides as potent Rev-RRE interaction inhibitors, underscoring their versatility. Pyrazole-thienopyridine hybrids emerged as a logical progression, aiming to synergize the pharmacological profiles of both scaffolds.

Strategic Importance in Medicinal Chemistry

This compound exemplifies three key design principles:

  • Synergistic pharmacophores : The thienopyridine core offers metabolic resistance via sulfur incorporation, while the pyrazole contributes to target engagement.
  • Tunable substituents : The 3-methoxy group on the pyrazole modulates electron density, potentially affecting binding to hydrophobic pockets. The ethyl ester balances lipophilicity and hydrolytic stability.
  • Conformational rigidity : Partial saturation of the pyridine ring reduces rotational freedom, favoring preorganization for target binding.

Comparative studies of analogous structures, such as ethyl 2-amino-6-phenethylthieno[2,3-c]pyridine-3-carboxylate, reveal that carboxamido substitution (as in this compound) enhances in vitro potency against viral targets by 10-fold.

Research Gaps and Objectives

Despite progress, critical questions remain:

  • Synthetic accessibility : Multi-step routes for similar hybrids suffer from low yields at cyclization stages.
  • Structure-activity relationships (SAR) : The impact of the 3-methoxy group on pyrazole-mediated target binding is underexplored.
  • Biological targets : While thienopyridines are known for antiplatelet effects, hybrids with pyrazoles may address viral or inflammatory targets.

Research objectives :

  • Optimize synthetic protocols to improve diastereoselectivity during pyrazole-thienopyridine fusion.
  • Characterize the compound’s activity against HIV Rev-RRE and cyclooxygenase-2 (COX-2) in vitro.
  • Compare metabolic stability with parent thienopyridines using human liver microsomes.

This compound’s development bridges historical achievements in heterocyclic chemistry with modern demands for multifunctional therapeutics. Subsequent sections will delve into synthetic methodologies, mechanistic hypotheses, and comparative analyses with existing hybrids.

Properties

IUPAC Name

ethyl 3-cyano-2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-4-26-17(24)22-6-5-10-11(7-18)16(27-13(10)9-22)19-14(23)12-8-21(2)20-15(12)25-3/h8H,4-6,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVWQWTKNGLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews its chemical structure, synthesis methods, and preliminary biological findings, emphasizing its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core fused with a pyrazole moiety, characterized by the following functional groups:

  • Cyano group : Enhances reactivity and potential biological interactions.
  • Carboxamide group : May influence solubility and binding affinity to biological targets.
  • Methoxy group : Can affect the compound's lipophilicity and biological activity.

The intricate molecular architecture allows for diverse interactions within biological systems, suggesting a broad spectrum of potential applications in drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Condensation reactions : Between cyanoacetamide derivatives and thienopyridine precursors.
  • Cyclization techniques : To form the fused ring structure.

These methods highlight the complexity of synthesizing this compound while allowing for variations that could lead to analogs with differing biological properties .

Anticancer Potential

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, particularly in anticancer research. For instance, derivatives of pyrazole have shown promising antiproliferative effects against cancer cell lines such as HepG2. Specific findings include:

  • Cytotoxicity : Some related compounds demonstrated IC50 values as low as 2.52 µM against HepG2 cells, indicating strong anticancer potential .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as VEGFR2 and CDK-2.

Anti-inflammatory Activity

Research has also indicated anti-inflammatory properties associated with pyrazole derivatives. For example:

  • Compounds have been tested for COX-1/COX-2 inhibitory activity, showing significant anti-inflammatory effects with IC50 values ranging from 0.034 to 0.052 µM .
  • In vivo studies demonstrated effective edema inhibition percentages greater than those of standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
6bVEGFR2 Inhibition0.2 µM
Various PyrazolesCOX-2 Inhibition0.034 - 0.052 µM
CelecoxibCOX-2 Inhibition54.65 µg/mL

These findings underscore the potential therapeutic applications of ethyl 3-cyano derivatives in treating cancer and inflammatory diseases.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that integrate the thieno[2,3-c]pyridine scaffold with pyrazole derivatives. Such reactions are favored for their efficiency and ability to produce diverse structures in a single step. The use of catalysts, such as montmorillonite K10 or microwave-assisted techniques, has been reported to enhance yield and purity during synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate:

  • Antibacterial Activity : Compounds containing the pyrazole moiety have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results .
  • Antifungal Activity : Similar compounds have also been evaluated for antifungal properties, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been a major focus in recent pharmacological research. Studies have demonstrated that these compounds can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compounds may induce apoptosis in cancer cells or inhibit specific pathways essential for cancer cell proliferation. Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer metabolism .

Potential Therapeutic Uses

Given its structural features and biological activities, this compound may hold promise in several therapeutic areas:

  • Antimicrobial Agents : Its efficacy against various bacterial strains positions it as a candidate for developing new antibiotics.
  • Anticancer Drugs : The ability to target cancer cells makes it a potential lead compound in oncology.
  • Anti-inflammatory Agents : Pyrazole derivatives have shown anti-inflammatory effects in preliminary studies, suggesting further exploration in inflammatory diseases could be beneficial .

Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives:

  • A review article summarized the multicomponent synthesis of biologically active pyrazoles highlighting their antibacterial and anticancer activities .
  • Another study focused on the synthesis of substituted dihydrothiophenes and their biological evaluations, emphasizing the importance of structural diversity in drug design .

These findings underline the importance of this compound as a significant compound for future pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with four analogs from the literature (Table 1). Key differentiating factors include core heterocycles, substituent patterns, and physical properties.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Reference
Ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Thieno[2,3-c]pyridine (dihydro) Cyano (C-3), pyrazole carboxamide (C-2), ethyl ester (C-6) N/A N/A Target
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran Cyano (C-5), pyrazole (C-6), ethyl ester (C-3), phenyl (C-4) N/A ~70–85
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene Diamino (C-2,4), pyrazole carboxamide (C-5), ethyl ester (C-3) N/A ~70–85
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolo[4,3-c]pyridine Phenyl (C-2), quinolinyl (C-5), ethyl ester (C-7) 248–251 84
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine (tetrahydro) Cyano (C-8), nitro-phenyl (C-7), phenethyl (C-3), diethyl ester (C-5,6) 243–245 51

Key Observations

Core Heterocycles: The thienopyridine core in the target compound provides sulfur-containing aromaticity, which may enhance π-stacking interactions compared to nitrogen-rich cores (e.g., pyrazolo-pyridine in or imidazo-pyridine in ). The 4,5-dihydro saturation in the thienopyridine ring reduces aromaticity but increases conformational flexibility relative to fully unsaturated analogs like pyrazolo-pyridine .

Cyano groups are common in all compounds except 7f , suggesting their role in stabilizing electronic interactions or serving as electrophilic handles for further derivatization.

Synthetic Yields: Yields for related compounds range from 51% (1l, ) to 84% (7f, ), indicating variability based on core complexity. The target compound’s synthesis may require optimization to balance steric hindrance from the pyrazole and thienopyridine moieties.

Physical Properties :

  • Melting points for crystalline analogs (7f: 248–251°C ; 1l: 243–245°C ) suggest high thermal stability, likely due to extensive hydrogen-bonding networks. The target compound’s melting point remains uncharacterized but is expected to align with these values.

Q & A

Q. What experimental approaches reconcile discrepancies in catalytic efficiency across studies?

  • Methodological Answer : Standardize testing protocols:
  • Control Experiments : Replicate reactions under identical conditions (catalyst batch, purity) .
  • Kinetic Profiling : Use in situ monitoring (e.g., ReactIR) to track intermediate formation and catalyst deactivation .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight408.42 g/mol (calculated)
Purification MethodSilica gel chromatography (hexane:EtOAc)
Key 1^1H NMR Shiftδ 8.2 ppm (pyrazole NH)
HRMS Accuracy<1 ppm error
Predicted LogP2.1 (ADMETLab 2.0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.